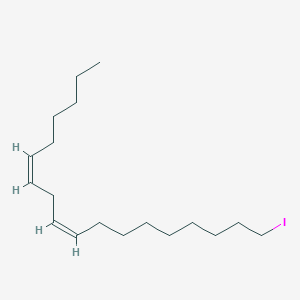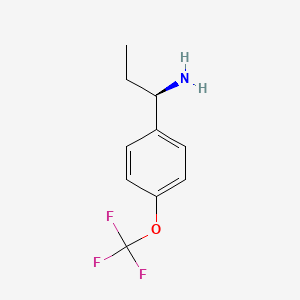
Linoleyl iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linoleyl iodide is an organic compound derived from linoleic acid, a polyunsaturated omega-6 fatty acid It is characterized by the presence of an iodine atom attached to the linoleyl group, which is derived from linoleic acid
准备方法
Synthetic Routes and Reaction Conditions
Linoleyl iodide can be synthesized through the iodination of linoleic acid or its derivatives. One common method involves the reaction of linoleic acid with iodine in the presence of a catalyst. The reaction typically takes place under mild conditions, with the iodine being added slowly to a solution of linoleic acid in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored to optimize the production process.
化学反应分析
Types of Reactions
Linoleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: this compound can be oxidized to form various oxygenated products, such as epoxides and hydroxylated compounds.
Reduction Reactions: The iodine atom can be reduced to form linoleyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are commonly used. These reactions may require specific conditions such as low temperatures and controlled addition of the oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Various linoleyl derivatives with different functional groups, such as linoleyl amines, linoleyl thiols, and linoleyl alcohols.
Oxidation Reactions: Epoxides, hydroxylated linoleyl compounds, and other oxygenated derivatives.
Reduction Reactions: Linoleyl derivatives with reduced functional groups, such as alkanes and alkenes.
科学研究应用
Linoleyl iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various linoleyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of linoleyl iodide involves its interaction with various molecular targets and pathways. The iodine atom in this compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the linoleyl group can interact with lipid membranes and proteins, potentially affecting their structure and function.
相似化合物的比较
Linoleyl iodide can be compared with other similar compounds, such as:
Linoleic Acid: The parent compound from which this compound is derived. Linoleic acid is a polyunsaturated fatty acid with two double bonds.
Linoleyl Chloride: A similar compound where the iodine atom is replaced by a chlorine atom. Linoleyl chloride has different reactivity and applications compared to this compound.
Linoleyl Bromide: Another similar compound with a bromine atom instead of iodine. Linoleyl bromide has distinct chemical properties and uses.
属性
分子式 |
C18H33I |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
(6Z,9Z)-18-iodooctadeca-6,9-diene |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
InChI 键 |
WVENUEGAHHYRMA-HZJYTTRNSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCI |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)


![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)



![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
